N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide, also known as CTB or Chlorothiazide, is a sulfonamide derivative that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. CTB has been used in various research applications due to its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule of the kidney. This leads to an increase in the excretion of water and electrolytes, resulting in diuresis. N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide also has an inhibitory effect on carbonic anhydrase, which contributes to its diuretic effect.
Biochemical and Physiological Effects
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to decrease plasma renin activity, aldosterone secretion, and plasma volume. N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide has also been shown to increase the excretion of potassium and bicarbonate ions.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide in lab experiments is its ability to induce diuresis without affecting other physiological parameters. This makes it a useful tool for studying the mechanisms of ion transport in the kidney. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide has some limitations, including its potential to cause electrolyte imbalances and its narrow therapeutic window.
Future Directions
There are several future directions for research involving N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide. One area of research could focus on the development of new diuretics based on the structure of N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide. Another area of research could focus on the use of N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide in the treatment of other conditions, such as congestive heart failure. Additionally, research could be conducted to better understand the mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide and its effects on ion transport in the kidney.
Synthesis Methods
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide involves the reaction of 2-chloro-5-trifluoromethylbenzenesulfonyl chloride with 2,4,6-trimethylaniline in the presence of a base catalyst. The reaction results in the formation of N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide, which can be purified by recrystallization.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide has been widely used in scientific research, particularly in the field of pharmacology. It has been used as a diuretic in the treatment of hypertension and edema, as well as in the treatment of diabetes insipidus. N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide has also been used in the study of ion transport mechanisms in the kidney, as well as in the study of the renin-angiotensin-aldosterone system.
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3NO2S/c1-9-6-10(2)15(11(3)7-9)24(22,23)21-14-8-12(16(18,19)20)4-5-13(14)17/h4-8,21H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHBIRHSLKGCDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide |
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